Lipophilicity (LogP) Elevation: +1.02 Log Unit Increase Over the Non-Methylated 1-(1-Phenylethyl)-1H-Benzimidazole
The 5,6-dimethyl substitution on the benzimidazole core increases the computed partition coefficient (LogP) by 1.02 log units relative to the non-methylated analog 1-(1-phenylethyl)-1H-benzimidazole. The target compound records a LogP of 4.61 (Hit2Lead/ALOGPS estimate) and an XLogP3 of 4.2 (PubChem), compared to an ACD/LogP of 3.59 for the comparator lacking the 5,6-dimethyl groups . This difference exceeds the typical experimental uncertainty of ±0.3 log units for computational LogP methods and represents a meaningful shift in predicted membrane permeability and tissue distribution behavior [1]. In practical terms, the target compound is predicted to be approximately 10-fold more lipophilic than the non-methylated analog, which is directly relevant for CNS penetration modeling and blood-brain barrier permeability screening .
| Evidence Dimension | Lipophilicity (LogP / Partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.61 (Hit2Lead ALOGPS); XLogP3 = 4.2 (PubChem) |
| Comparator Or Baseline | 1-(1-Phenylethyl)-1H-benzimidazole: ACD/LogP = 3.59 |
| Quantified Difference | ΔLogP = +1.02 (4.61 − 3.59, Hit2Lead vs ACD/LogP); ΔXLogP3 vs ACD/LogP ≈ +0.61 |
| Conditions | Computed estimates; Hit2Lead ALOGPS model, PubChem XLogP3 3.0, and ACD/Labs algorithm respectively |
Why This Matters
A LogP difference of >1 unit is sufficient to shift a compound from moderate to high lipophilicity categories, impacting its suitability for CNS-targeted versus peripheral-target screening cascades, and enabling procurement decisions based on the desired permeability range for a given assay panel.
- [1] PubChem Compound CID 2947591: XLogP3-AA = 4.2, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 1, Rotatable Bond Count = 2. View Source
